
1-苄基-2-(溴甲基)氮杂环丙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-2-(bromomethyl)aziridine is a chemical compound with the empirical formula C10H12BrN . It has a molecular weight of 226.12 .
Molecular Structure Analysis
The InChI code for 1-Benzyl-2-(bromomethyl)aziridine is 1S/C10H12BrN/c11-6-10-8-12(10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Aziridines, such as 1-Benzyl-2-(bromomethyl)aziridine, are known to undergo anionic and cationic ring-opening polymerization . This process can be used to produce polyamines with various structures .Physical And Chemical Properties Analysis
1-Benzyl-2-(bromomethyl)aziridine has a molecular weight of 226.12 . More detailed physical and chemical properties are not provided in the search results.科学研究应用
Building Blocks for Polyamines
Aziridines, such as 1-Benzyl-2-(bromomethyl)aziridine, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
Antibacterial and Antimicrobial Coatings
The polymers derived from aziridines are used in the development of antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes .
CO2 Adsorption
Polymers derived from aziridines have been found to be effective in CO2 adsorption . This makes them useful in environmental applications, particularly in efforts to reduce greenhouse gas emissions .
Chelation and Materials Templating
Aziridine-based polymers are also used in chelation and materials templating . Chelation involves the formation of multiple bonds between a polydentate (multiple bonded) ligand and a central atom. Materials templating, on the other hand, involves using a template to influence the structure and properties of another material .
Non-viral Gene Transfection
Another interesting application of aziridine-based polymers is in non-viral gene transfection . This involves the introduction of foreign DNA into cells using non-viral methods, which is a key process in genetic engineering and gene therapy .
Insect Growth Regulation
1-Benzyl-2-(bromomethyl)aziridine derivatives have shown biological activity against the model insect Bombyx mori . The synthesized derivatives exhibited two different biological activities: growth inhibition and acute lethality .
Reactivity Studies
1-Benzyl-2-(bromomethyl)aziridine is used in reactivity studies, particularly in the transformation of 2-bromomethyl-2-methylaziridines to functionalized aziridines and azetidines . The choice of solvent has been found to influence these transformations .
未来方向
属性
IUPAC Name |
1-benzyl-2-(bromomethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-6-10-8-12(10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWSXVXUSOFXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(bromomethyl)aziridine | |
Q & A
Q1: Why is it important to consider solvent effects when studying the reactivity of 1-benzyl-2-(bromomethyl)aziridine with sodium methoxide?
A: Computational studies have shown that neglecting solvent effects can lead to inaccurate energy profiles for the reaction. Including explicit methanol molecules in the computational model significantly alters the energy landscape. This highlights the necessity of considering explicit solvation to accurately describe the reaction pathway and predict the reactivity of 1-benzyl-2-(bromomethyl)aziridine with sodium methoxide. []
Q2: Can 1-benzyl-2-(bromomethyl)aziridine be used to synthesize more complex molecules?
A: Yes, 1-benzyl-2-(bromomethyl)aziridine serves as a valuable building block in organic synthesis. For example, it can react with protected glycine esters to yield alkyl 3-(N-benzylaziridin-2-yl)-2-aminopropanoates, which are constrained heterocyclic diamino acid derivatives. [] These derivatives can be further transformed into stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives. []
Q3: Has 1-benzyl-2-(bromomethyl)aziridine been used to synthesize any specific compound classes?
A: Research demonstrates the application of 1-benzyl-2-(bromomethyl)aziridine in synthesizing quaternary allylammonium salts. [] While the specific details of the reaction are not provided in the abstract, this highlights the versatility of 1-benzyl-2-(bromomethyl)aziridine as a building block for accessing different classes of organic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

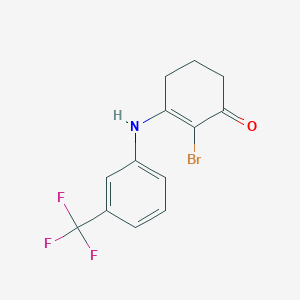
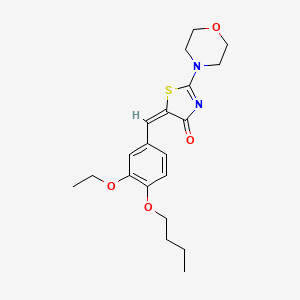

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2829389.png)
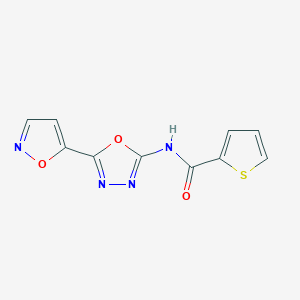

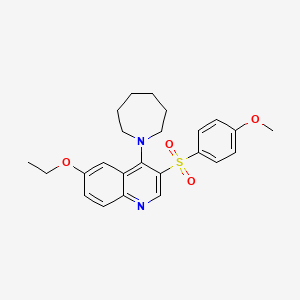
![3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide](/img/structure/B2829394.png)
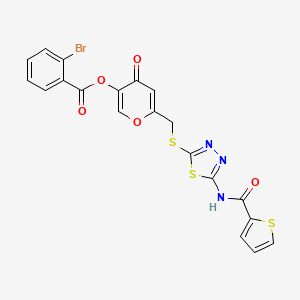
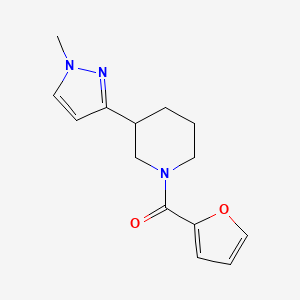
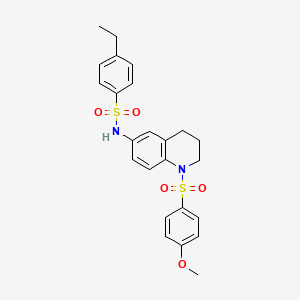
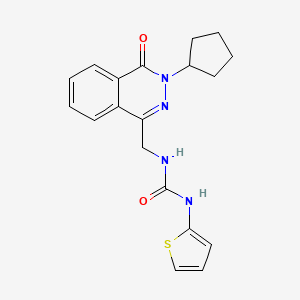

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2829403.png)